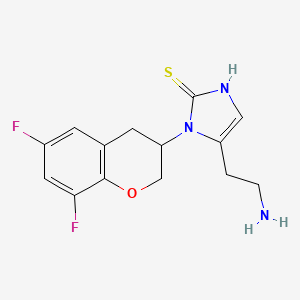
(R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione is a synthetic organic compound It features a complex structure with multiple functional groups, including an aminoethyl group, a difluorochromenyl group, and an imidazole-2-thione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione likely involves multiple steps:
Formation of the Chromenyl Group: The chromenyl group can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic conditions.
Introduction of Fluorine Atoms: The difluoro substitution can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Imidazole-2-thione: The imidazole-2-thione moiety can be synthesized by reacting an appropriate imidazole derivative with sulfur sources like Lawesson’s reagent or thiourea.
Coupling Reactions: The final step involves coupling the aminoethyl group with the difluorochromenyl-imidazole-2-thione intermediate using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides or imines.
Reduction: Reduction reactions could target the imidazole-2-thione moiety, potentially converting it to an imidazole-2-thiol.
Substitution: The difluorochromenyl group may undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of thiols.
Substitution: Formation of substituted chromenyl derivatives.
科学研究应用
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors.
Biological Probes: It could be used as a probe to study biological pathways involving its molecular targets.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The difluorochromenyl group could be involved in binding interactions, while the imidazole-2-thione moiety might participate in redox reactions or metal coordination.
相似化合物的比较
Similar Compounds
4-(2-aminoethyl)-3-(3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione: Lacks the difluoro substitution, potentially altering its reactivity and binding properties.
4-(2-aminoethyl)-3-(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione: Chlorine substitution instead of fluorine, which may affect its chemical and biological properties.
Uniqueness
The presence of the difluoro substitution in (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets.
属性
分子式 |
C14H15F2N3OS |
|---|---|
分子量 |
311.35 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-3-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21) |
InChI 键 |
CWWWTTYMUOYSQA-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN |
同义词 |
5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione 5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride BIA 5-453 BIA-5-453 etamicastat |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



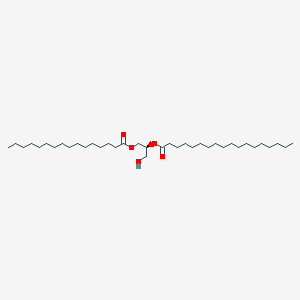
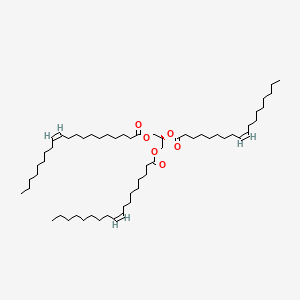
![4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid](/img/structure/B1243155.png)
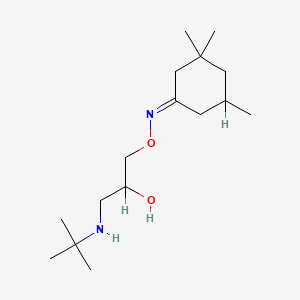


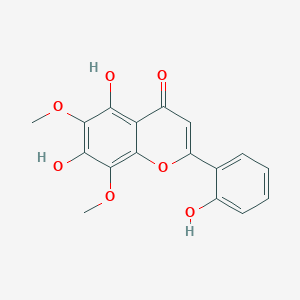
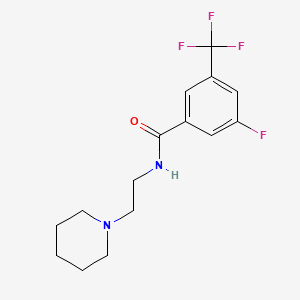
![(2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B1243165.png)

![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1243170.png)
![[(4E)-7,10-dihydroxy-2-[(2E,4E)-7-hydroxy-7-[3-(3-methoxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B1243172.png)
![WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1](/img/structure/B1243173.png)
